N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide is a synthetic benzamide derivative characterized by a 3-methoxy-substituted aromatic core linked to a hydroxypropyl side chain bearing a thiophene heterocycle. The compound’s structure combines a benzamide scaffold (common in bioactive molecules) with a thiophene moiety (a sulfur-containing aromatic system), which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(9-13)15(18)16-7-5-14(17)12-6-8-20-10-12/h2-4,6,8-10,14,17H,5,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZHNFHMJACBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Thiophene-Containing Intermediate: The thiophene moiety is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Hydroxylation: The intermediate is then hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the coupling of the hydroxylated intermediate with 3-methoxybenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Key Observations :
- Target vs. : Both are benzamides, but the target’s thiophene and hydroxyl groups contrast with ’s methylbenzamide and branched hydroxyethyl chain. The N,O-bidentate group in facilitates metal coordination, whereas the target’s thiophene may enable π-interactions or serve as a directing group in catalysis.
- Target vs. : Compound features a thiazolidinone core with dual methoxy groups, differing from the target’s benzamide-thiophene system. However, both share methoxy substituents, which may influence electronic properties (e.g., electron-donating effects). The thioxo group in introduces additional sulfur-based reactivity.
- Target vs.
Spectroscopic Comparison :
- 1H NMR :
- 13C NMR :
Functional and Reactivity Differences
- Metal Coordination : ’s N,O-bidentate group is optimized for C–H activation catalysis , whereas the target’s hydroxyl-thiophene system may favor alternative coordination modes (e.g., via sulfur or hydroxyl lone pairs).
- Biological Activity: ’s thiazolidinone core is associated with antimicrobial or anticancer activity due to sulfur’s role in redox chemistry . The target’s thiophene could similarly modulate bioactivity.
- Thermal Stability : ’s azides pose decomposition risks under heat, unlike the target’s hydroxyl-thiophene chain, which is likely more stable .
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide (CAS No. 2034346-78-4) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a hydroxypropyl group and a thiophene ring, which contribute to its unique chemical properties. Its molecular formula is , and it is characterized by the following functional groups:
- Benzamide : Provides a scaffold for biological activity.
- Hydroxypropyl group : May enhance solubility and interaction with biological targets.
- Thiophene ring : Known for its electron-rich nature, which can facilitate π-π interactions with proteins.
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to engage in hydrogen bonding and π-π interactions due to the presence of the hydroxy group and aromatic rings. These interactions may modulate the activity of enzymes or receptors involved in various biological pathways, particularly those related to cell division and proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives like 3-methoxybenzamide have shown the ability to inhibit cell division in Bacillus subtilis, affecting the FtsZ protein involved in bacterial cell division . The inhibition of FtsZ leads to filamentation and eventual lysis of bacterial cells, suggesting that this compound could potentially have similar effects.
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. In studies involving related compounds, moderate cytotoxicity was observed against human cancer cell lines such as M-HeLa and PC3 (prostate adenocarcinoma) . The presence of the thiophene ring may enhance its interaction with cellular targets, further supporting its investigation as an anticancer agent.
Case Studies and Research Findings
- Inhibition of Cell Division :
-
Anticancer Potential :
- Research on thiazolopyrimidine derivatives demonstrated moderate activity against various tumor cell lines while sparing normal liver cells . This highlights the potential for selective toxicity in cancer therapy.
- The mechanism may involve interference with critical cellular processes regulated by similar structural motifs present in this compound.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
